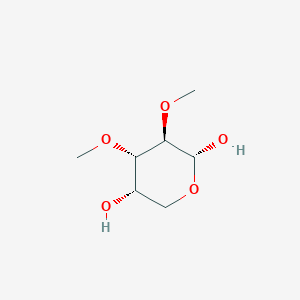
2,3-Di-O-methyl-alpha-L-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-O-methyl-alpha-L-arabinopyranose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound has the molecular formula C7H14O5 and a molecular weight of 178.1831 . It is characterized by the presence of two methoxy groups at the 2nd and 3rd positions of the arabinopyranose ring.
Preparation Methods
The synthesis of 2,3-Di-O-methyl-alpha-L-arabinopyranose typically involves the methylation of L-arabinose. The process begins with the protection of hydroxyl groups, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure selective methylation .
Chemical Reactions Analysis
2,3-Di-O-methyl-alpha-L-arabinopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Di-O-methyl-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme specificity. It serves as a substrate for various glycosidases and transferases.
Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2,3-Di-O-methyl-alpha-L-arabinopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The methoxy groups at the 2nd and 3rd positions influence the compound’s binding affinity and specificity for these enzymes .
Comparison with Similar Compounds
2,3-Di-O-methyl-alpha-L-arabinopyranose can be compared with other methylated sugars such as:
2,3-Di-O-methyl-D-glucopyranose: Similar in structure but derived from glucose.
2,3-Di-O-methyl-D-mannopyranose: Derived from mannose and has different stereochemistry.
2,3-Di-O-methyl-D-galactopyranose: Derived from galactose and used in similar research applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of methoxy groups at the 2nd and 3rd positions, which influence its reactivity and interactions with enzymes.
Properties
CAS No. |
86117-11-5 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
InChI Key |
BAPQKKJFHFYDMJ-VWDOSNQTSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](CO[C@H]([C@@H]1OC)O)O |
Canonical SMILES |
COC1C(COC(C1OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


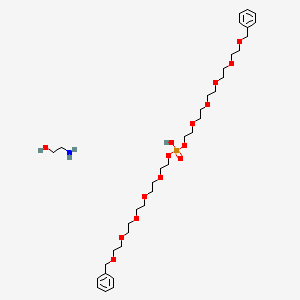
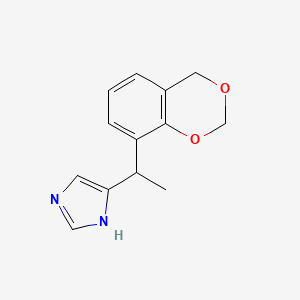
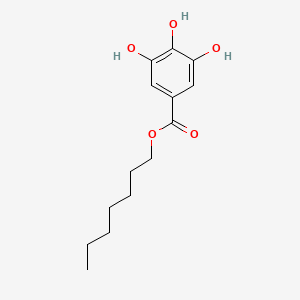
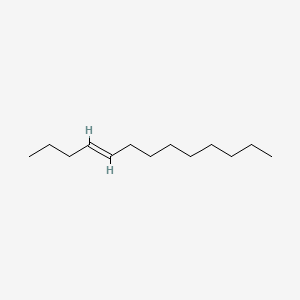
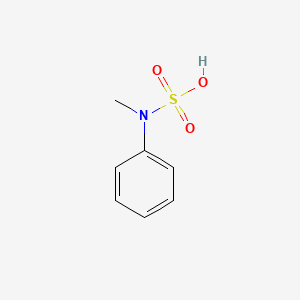
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
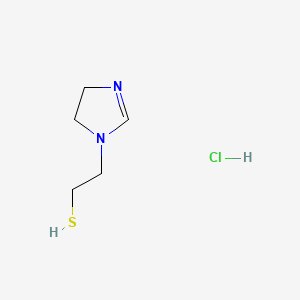
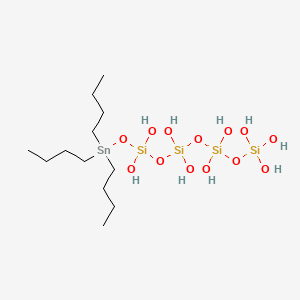
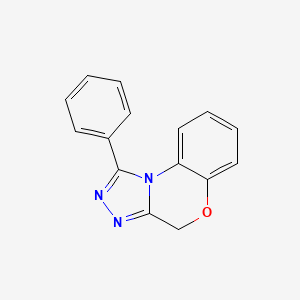
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
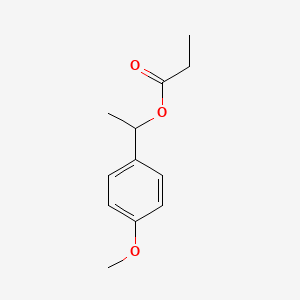
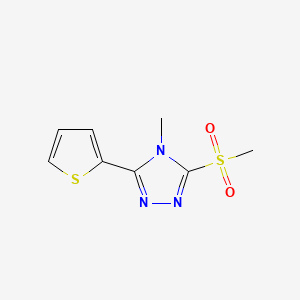
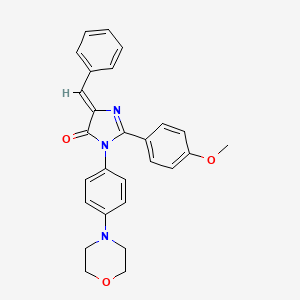
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
